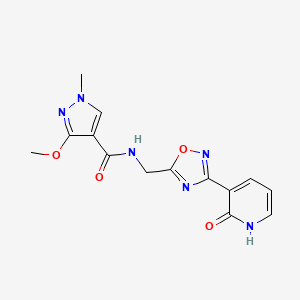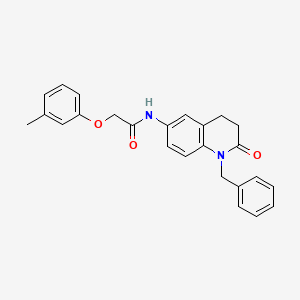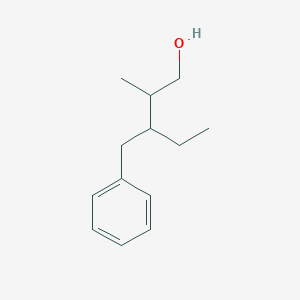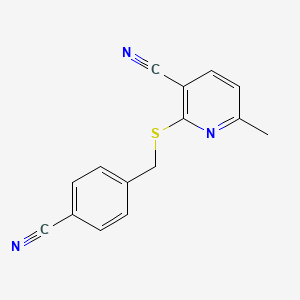![molecular formula C16H10ClF3N4O B2918421 4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 338773-48-1](/img/structure/B2918421.png)
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a compound of notable interest due to its unique chemical structure, which incorporates both a quinoxaline moiety and a trifluoromethyl group. This combination endows the compound with distinctive chemical and physical properties that are highly valuable in various fields of scientific research and industrial applications.
作用机制
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects . The specific targets can vary depending on the exact structure of the derivative and the biological context.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
These could include pathways involved in cell proliferation, apoptosis, DNA repair, and immune response .
Result of Action
Based on the known activities of quinoxaline derivatives, potential effects could include inhibition of cell proliferation, induction of apoptosis, and modulation of immune response .
Action Environment
The action of 4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide typically involves multi-step organic reactions. A common approach begins with the synthesis of 3-(trifluoromethyl)quinoxaline, which can be achieved through a condensation reaction between a suitably substituted diamine and an aldehyde followed by chlorination at the desired position. The resulting intermediate is then subjected to hydrazide formation, typically involving the reaction of an acid chloride derivative with hydrazine hydrate.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve similar reaction pathways but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can undergo several types of chemical reactions:
Oxidation: : Under specific conditions, the quinoxaline ring can be oxidized, leading to various oxidized derivatives.
Reduction: : The compound can also be reduced, affecting either the quinoxaline or the hydrazide functional groups.
Substitution: : The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve varying temperature, solvent systems, and catalysts to optimize yield and selectivity.
Major Products
The major products from these reactions depend on the conditions employed but can include oxidized quinoxaline derivatives, reduced hydrazides, and various substituted analogs.
科学研究应用
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide finds applications across several fields:
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry: : Employed in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is often compared with compounds like quinoxaline derivatives with different substituents (e.g., 2-methylquinoxaline, 3-chloroquinoxaline), as well as other trifluoromethyl-substituted hydrazides.
Unique Characteristics
The combination of the trifluoromethyl group and the quinoxaline ring in this compound imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which distinguish it from other compounds in its class.
属性
IUPAC Name |
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-10-7-5-9(6-8-10)15(25)24-23-14-13(16(18,19)20)21-11-3-1-2-4-12(11)22-14/h1-8H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNFFUJDBCRLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NNC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2918339.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2918348.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide](/img/structure/B2918349.png)
![2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2918350.png)
![(4Ar,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2918353.png)

![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2918356.png)
![6-Methoxy-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2918358.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2918359.png)

![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2918361.png)
